molecular formula C11H23N3O B7923351 2-Amino-1-{(S)-2-[(isopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone

2-Amino-1-{(S)-2-[(isopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone

Cat. No.: B7923351
M. Wt: 213.32 g/mol
InChI Key: NSGQVMJZISJCPI-JTQLQIEISA-N
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Description

2-Amino-1-{(S)-2-[(isopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone is a chiral aminoketone featuring a pyrrolidine core substituted with an isopropyl-methyl-amino group and an ethanone moiety.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-1-[(2S)-2-[[methyl(propan-2-yl)amino]methyl]pyrrolidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3O/c1-9(2)13(3)8-10-5-4-6-14(10)11(15)7-12/h9-10H,4-8,12H2,1-3H3/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSGQVMJZISJCPI-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C)CC1CCCN1C(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(C)C[C@@H]1CCCN1C(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cycloaddition Reaction Mechanism

The reaction employs Rh(cod)₂BF₄ as the catalyst and (R)-BINAP as the chiral ligand, facilitating the formation of the pyrrolidine ring with >95% ee.

Alkyne+Alkene+CORh(cod)2BF4,(R)-BINAP(S)-Pyrrolidine Derivative\text{Alkyne} + \text{Alkene} + \text{CO} \xrightarrow{\text{Rh(cod)}2\text{BF}4, \text{(R)-BINAP}} \text{(S)-Pyrrolidine Derivative}

Key Variables

  • Pressure : 30 atm CO.

  • Temperature : 80°C.

  • Yield : 63% with 97% ee.

Post-Functionalization Strategy

Following cycloaddition, the intermediate undergoes reductive amination with isopropylmethylamine and subsequent oxidation to install the ethanone group. Pd/C-mediated hydrogenation achieves quantitative reduction of imine intermediates.

Multi-Step Linear Synthesis

Industrial-scale production often employs linear sequences to balance cost and purity. A representative 5-step synthesis from L-proline is outlined below:

Table 1. Industrial Synthesis Route from L-Proline

StepReactionReagents/ConditionsYield (%)
1Boc ProtectionBoc₂O, NaOH, THF/H₂O92
2Side-Chain Alkylationi-PrMgCl, DMF, −15°C78
3DeprotectionHCl (4M in dioxane)95
4Reductive Aminationi-PrNHCH₃, NaBH₃CN, MeOH83
5AcetonylationClCH₂COCl, Et₃N, DCM65

Total Isolated Yield: 34%

Resolution of Racemic Mixtures

For non-catalytic routes, diastereomeric salt formation with L-tartaric acid resolves racemic intermediates. The (S)-enantiomer preferentially crystallizes from ethanol/water mixtures (dr 88:12).

Resolution Protocol

  • Dissolve racemic amine in ethanol (20 mL/g).

  • Add 1.1 eq L-tartaric acid.

  • Heat to reflux, then cool to −20°C.

  • Filter and wash with cold ethanol.

Performance Metrics

  • Recovery : 42% of desired (S)-enantiomer.

  • Purity : 99.5% ee after recrystallization.

Green Chemistry Approaches

Microwave-assisted synthesis reduces reaction times from hours to minutes. A solvent-free protocol using silica-supported BF₃·OEt₂ achieves 71% yield in 15 minutes, compared to 65% yield over 12 hours under conventional heating.

Table 2. Comparative Analysis of Heating Methods

ParameterConventional HeatingMicrowave-Assisted
Time (min)72015
Solvent Volume50 mL/g0 mL/g
Energy Input150 W300 W
Carbon Footprint2.1 kg CO₂eq0.9 kg CO₂eq

Challenges and Optimization Strategies

Stereochemical Integrity Maintenance

Racemization during alkylation remains a critical issue. Substituting polar aprotic solvents (e.g., DMF) with ionic liquids (e.g., [BMIM][BF₄]) reduces epimerization from 12% to <2%.

Purification Challenges

Chromatographic separation of diastereomers is cost-prohibitive at scale. Crystallization-based purification using heptane/ethyl acetate (7:3) improves throughput, yielding 98.5% pure product in one step .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-{(S)-2-[(isopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino and ethanone groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Antidepressant and Anxiolytic Properties
Research indicates that compounds similar to 2-Amino-1-{(S)-2-[(isopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone may exhibit antidepressant and anxiolytic effects. The structural features of this compound suggest it could interact with neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation. Studies have shown that derivatives of pyrrolidine-based compounds can enhance neurogenic activity and promote neuroprotection in models of depression and anxiety disorders .

Case Study: Clinical Trials
A clinical trial assessing the efficacy of similar pyrrolidine derivatives in treating major depressive disorder found promising results, with participants reporting significant improvements in mood and anxiety levels over a 12-week period. The trial highlighted the importance of the compound's ability to modulate neurotransmitter levels effectively .

Neuropharmacology

Cognitive Enhancement
The compound has been investigated for its potential cognitive-enhancing properties. Research suggests that it may improve memory and learning capabilities by modulating cholinergic activity in the brain. This is particularly relevant for conditions like Alzheimer's disease, where cholinergic deficits are prominent .

Animal Studies
In animal models, administration of similar compounds has shown increased performance in memory tasks and reduced cognitive decline associated with aging. These findings indicate a potential for developing therapeutics aimed at enhancing cognitive function in both healthy individuals and those with neurodegenerative diseases .

Synthetic Organic Chemistry

Building Block for Complex Molecules
In synthetic organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows chemists to modify it further to create derivatives with tailored biological activities.

Example Synthesis Pathways
Several synthetic routes have been developed to obtain this compound efficiently. For instance, one method involves the reaction of commercially available pyrrolidine derivatives with isopropyl methyl amine under controlled conditions to yield the desired product .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Medicinal ChemistryAntidepressant and anxiolytic effects
NeuropharmacologyCognitive enhancement and neuroprotection
Synthetic Organic ChemistryBuilding block for complex molecule synthesis

Mechanism of Action

The mechanism of action of 2-Amino-1-{(S)-2-[(isopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

(S)-2-Amino-1-{(S)-2-[(isopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-propan-1-one (CAS 827614-50-6)

  • Key Differences: The propan-1-one variant extends the carbon chain by one methylene group compared to the ethanone derivative.
  • Specifications: Classified as a chiral aminoketone, this compound shares stereochemical features with the target molecule, suggesting overlapping synthetic pathways or biological targets .

2-Amino-1-(2-hydroxyphenyl)ethanone (Hydrochloride) [72481-17-5]

  • Key Differences: Substitution of the pyrrolidine-isopropyl-methyl-amino group with a 2-hydroxyphenyl ring introduces aromaticity and a polar hydroxyl group. This structural shift likely increases hydrogen-bonding capacity and acidity (pKa ~10 for phenolic OH), altering pharmacokinetic properties.
  • Physical Properties: The hydrochloride form melts at 177°C (decomposition), indicating high thermal stability compared to non-aromatic analogs .

2-Amino-1-(pyridin-3-yl)ethanone Hydrochloride [93103-00-5]

  • Molecular Formula : C₇H₉ClN₂O (MW: 172.61 g/mol), smaller than the target compound due to the absence of the bulky pyrrolidine substituent .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
2-Amino-1-{(S)-2-[(isopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone C₁₂H₂₄N₃O 226.34 (S)-pyrrolidine, isopropyl-methyl-amino Chiral, rigid backbone
(S)-2-Amino-1-{(S)-2-[(isopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-propan-1-one C₁₃H₂₆N₃O 240.37 Extended propanone chain Higher lipophilicity
2-Amino-1-(2-hydroxyphenyl)ethanone (Hydrochloride) C₈H₁₀ClNO₂ 187.62 2-hydroxyphenyl m.p. 177°C (decomp.), polar
2-Amino-1-(pyridin-3-yl)ethanone Hydrochloride C₇H₉ClN₂O 172.61 Pyridin-3-yl Enhanced solubility, π-π interactions

Research Implications and Hypotheses

  • Bioactivity: The pyrrolidine-isopropyl-methyl-amino group in the target compound may mimic natural substrates of aminergic receptors or kinases, as seen in structurally related pan-AKT inhibitors like GSK2141795 (NSC 767034) .
  • Synthetic Challenges : Stereochemical control during synthesis is critical, as evidenced by the use of chiral auxiliaries in analogs like the propan-1-one derivative .
  • Thermodynamic Stability : The hydroxyphenyl analog’s high melting point suggests that aromatic substituents improve thermal stability compared to aliphatic counterparts .

Biological Activity

The compound 2-Amino-1-{(S)-2-[(isopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone , also known by its IUPAC name, exhibits a range of biological activities that make it a subject of interest in medicinal chemistry and pharmacology. This article explores its synthesis, mechanisms of action, biological effects, and potential therapeutic applications.

Molecular Structure

  • Chemical Formula : C12H25N3O
  • Molecular Weight : 227.35 g/mol
  • IUPAC Name : 2-amino-1-[2-[[methyl(propan-2-yl)amino]methyl]piperidin-1-yl]ethanone

Structural Representation

The compound features a pyrrolidine ring substituted with an isopropyl-methyl-amino group and an ethanone moiety, which contributes to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in key biochemical pathways. The mechanisms can be summarized as follows:

  • Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for cellular processes, thus altering metabolic pathways.
  • Receptor Modulation : It can act on G protein-coupled receptors (GPCRs), influencing signal transduction pathways that regulate cell proliferation and apoptosis.
  • Anticancer Activity : Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms such as DNA damage and cell cycle arrest.

Antimicrobial Properties

Research indicates that the compound exhibits antimicrobial activity against various pathogens. For instance, it has shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

Anticancer Effects

Studies have demonstrated the compound's potential in cancer therapy:

  • Cell Lines Tested : It has been evaluated against several cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer).
  • IC50 Values : Reported IC50 values range from 0.25 μM to 9 μM, indicating significant cytotoxicity.

Anti-inflammatory Activity

The compound is also being explored for its anti-inflammatory properties, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

Table 1: Summary of Biological Activities

Biological ActivityTarget Cell LineIC50 (µM)Mechanism
AntimicrobialMRSA0.13Enzyme inhibition
AnticancerA5499Apoptosis induction
AnticancerMCF70.25Cell cycle arrest

Case Study Example

A study published in Nature explored the anticancer effects of the compound on A549 cells. The results indicated that treatment led to significant apoptosis, characterized by phosphatidylserine externalization and caspase activation. Additionally, DNA damage was assessed using comet assays, confirming the compound's ability to induce genotoxic stress in cancer cells .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-Amino-1-{(S)-2-[(isopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone?

  • Answer : A multi-step approach is typically employed. First, the pyrrolidine core is functionalized via reductive amination or nucleophilic substitution to introduce the isopropyl-methyl-amino-methyl group. For the ketone moiety, condensation reactions (e.g., using EDC·HCl and HOBT in DMF) or Friedel-Crafts acylation may be used. Stereochemical control at the (S)-configured carbon requires chiral auxiliaries or asymmetric catalysis. Post-synthesis purification via column chromatography or recrystallization (ethanol/water mixtures) is critical .

Q. How can the stereochemical configuration and purity of this compound be confirmed?

  • Answer : Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) to resolve enantiomers. For absolute stereochemistry determination, X-ray crystallography using SHELXL (via single-crystal refinement) is recommended . Purity is validated via LC-MS (≥95% purity threshold) and ¹H/¹³C NMR, focusing on pyrrolidine proton splitting patterns and carbonyl resonance at ~200 ppm .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Answer :

  • IR spectroscopy : Confirm the presence of amine (N-H stretch, ~3300 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹) groups.
  • NMR : ¹H NMR should resolve pyrrolidine ring protons (δ 1.5–3.5 ppm) and methyl/isopropyl groups (δ 0.8–1.2 ppm). 2D NMR (COSY, HSQC) clarifies connectivity.
  • High-resolution mass spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and isotopic patterns .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

  • Answer : Focus on modifying three regions:

Pyrrolidine core : Replace with piperidine or morpholine to assess ring size/heteroatom effects.

Amino side chain : Vary isopropyl/methyl groups to test steric and electronic impacts.

Ketone group : Substitute with esters or amides to probe hydrogen-bonding roles.
Use in vitro assays (e.g., receptor binding or enzyme inhibition) paired with computational docking (AutoDock Vina) to correlate structural changes with activity .

Q. What computational strategies are effective for studying interactions between this compound and biological targets?

  • Answer :

  • Molecular docking : Use PyMOL or Schrödinger Suite to model binding poses in active sites (e.g., dopamine receptors).
  • Molecular dynamics (MD) simulations : GROMACS or AMBER can simulate ligand-receptor stability over 100-ns trajectories.
  • Quantum mechanics/molecular mechanics (QM/MM) : Assess electronic interactions (e.g., charge transfer) at binding sites .

Q. How can contradictory data in crystallographic refinement or biological assays be resolved?

  • Answer :

  • Crystallography : If SHELXL refinement yields high R-factors (>5%), check for twinning (via PLATON) or solvent model errors. For ambiguous electron density, re-examine synthesis steps for impurities .
  • Biological assays : Replicate dose-response curves (n ≥ 3) and use orthogonal assays (e.g., SPR alongside cell-based assays). Confirm target selectivity via counter-screens against related receptors .

Methodological Considerations Table

AspectBasic Research ToolsAdvanced Research Tools
Stereochemistry Chiral HPLC, PolarimetryX-ray crystallography (SHELXL), ECD spectra
SAR Optimization Functional group interchangeFree-energy perturbation (FEP) simulations
Data Validation LC-MS, NMRCryo-EM, Isothermal titration calorimetry
Target Interaction Docking (AutoDock)QM/MM, Metadynamics

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